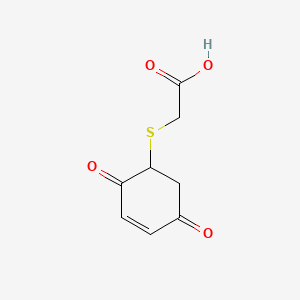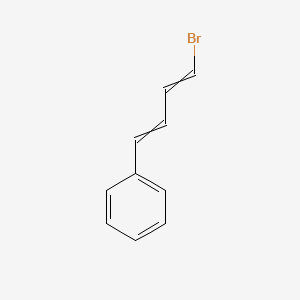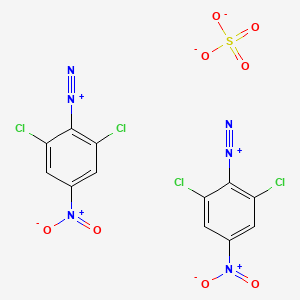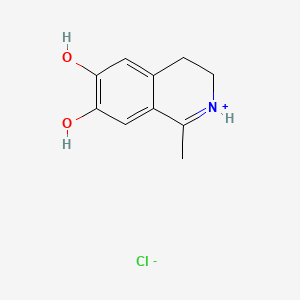
Stibanylidynezirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stibanylidynezirconium is a compound that features a zirconium atom bonded to a stibanylidyne group. This compound is part of the broader class of organozirconium compounds, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
准备方法
The synthesis of stibanylidynezirconium typically involves the reaction of zirconium compounds with stibanylidyne precursors under controlled conditions. Common synthetic routes include:
Hydrothermal Method: This involves reacting zirconium salts with stibanylidyne precursors in an aqueous medium at elevated temperatures and pressures.
Sol-Gel Method: This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of stibanylidyne compounds to form a gel, which is then dried and calcined to obtain the desired product.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction between zirconium compounds and stibanylidyne precursors, resulting in faster reaction times and higher yields.
化学反应分析
Stibanylidynezirconium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one ligand in the compound with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl groups.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学研究应用
Stibanylidynezirconium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Materials Science: It is used in the synthesis of advanced materials, such as nanomaterials and ceramics, due to its unique chemical properties.
Biomedical Applications:
作用机制
The mechanism of action of stibanylidynezirconium involves its interaction with molecular targets and pathways in various chemical and biological systems. In catalysis, it acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. In biological systems, it may interact with cellular components, leading to antimicrobial effects .
相似化合物的比较
Stibanylidynezirconium can be compared with other organozirconium compounds, such as:
Zirconocene Dichloride: This compound is widely used in catalysis and has similar chemical properties but differs in its specific applications and reactivity.
Zirconium Tetraisopropoxide: This compound is used in the synthesis of zirconia-based materials and has different preparation methods and applications compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the stibanylidyne group, which imparts unique reactivity and applications.
属性
CAS 编号 |
70495-28-2 |
|---|---|
分子式 |
SbZr |
分子量 |
212.98 g/mol |
IUPAC 名称 |
stibanylidynezirconium |
InChI |
InChI=1S/Sb.Zr |
InChI 键 |
FSVFALHAIQMCRU-UHFFFAOYSA-N |
规范 SMILES |
[Zr]#[Sb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


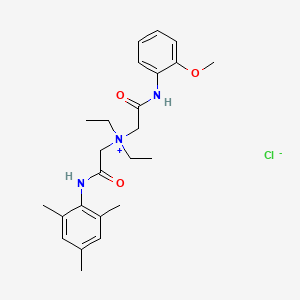
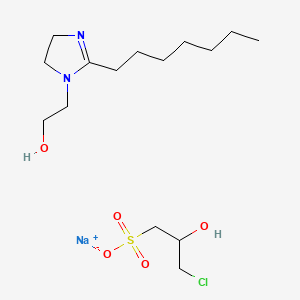
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)

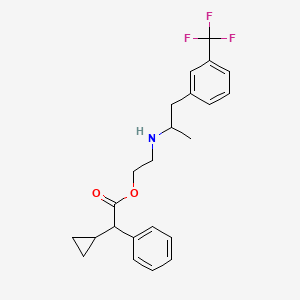
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
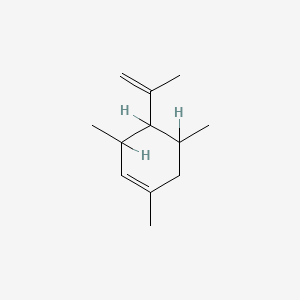
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
